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Introduction
Precipitation is a fundamental technique for the concentration and purification of nucleic acids.

The most common methods utilize ethanol or isopropanol in the presence of monovalent

cations like sodium to facilitate the aggregation of DNA and RNA. This application note details

a protocol for nucleic acid precipitation using magnesium acetate, a salt that provides divalent

cations (Mg²⁺). Divalent cations can be particularly effective in precipitating nucleic acids,

including smaller fragments, due to their ability to neutralize the negative charges of the

phosphate backbone more efficiently than monovalent cations.[1][2] This protocol is designed

for researchers seeking an alternative to standard sodium acetate-based precipitation

methods, especially in downstream applications where the presence of magnesium ions is not

inhibitory.

Principle of the Method
The precipitation of DNA and RNA from aqueous solutions relies on two key factors: reducing

the solubility of the nucleic acids and neutralizing the negative charges on their phosphate

backbone.[1][3][4][5]

Charge Neutralization: The negatively charged phosphate groups of the nucleic acid

backbone are hydrophilic and keep the molecules dissolved in water.[1] Cations from a salt,

in this case, magnesium ions (Mg²⁺) from magnesium acetate, associate with the
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phosphate groups, neutralizing their negative charges.[1] Divalent cations like Mg²⁺ are

generally more efficient at this than monovalent cations (e.g., Na⁺) because a single Mg²⁺

ion can neutralize two negative charges.

Reduced Solubility: An organic solvent, typically ethanol or isopropanol, is added to the

solution. These solvents have a lower dielectric constant than water, which disrupts the

hydration shell around the nucleic acid molecules and further reduces their solubility, causing

them to aggregate and precipitate out of solution.[1]

Quantitative Data Summary
The following table summarizes typical recovery and purity metrics for nucleic acid

precipitation. While specific data for magnesium acetate is not extensively published in direct

comparison to other salts in all applications, the expected performance is based on the known

principles of divalent cation-mediated precipitation.
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Parameter
Expected Outcome
with Magnesium
Acetate

Comparison with
Standard Methods
(e.g., Sodium
Acetate/Ethanol)

Notes

DNA/RNA Yield

High, potentially

improved for smaller

fragments (<200 bp).

[6]

Comparable to or

higher than sodium

acetate methods,

especially for low

concentration

samples.

The efficiency of

precipitation with

divalent cations can

be significant.[2]

Purity (A260/A280)
1.8 - 2.0 for DNA; 1.9

- 2.1 for RNA

Similar to standard

methods.

Purity is highly

dependent on the

quality of the initial

sample and proper

washing steps.

Purity (A260/A230) > 2.0
Similar to standard

methods.

A 70% ethanol wash

is crucial for removing

residual salts and

other contaminants.

Downstream

Compatibility

Good for many

enzymatic reactions

(e.g., PCR, ligation),

but caution is advised

for applications

sensitive to

magnesium

concentration.

Sodium acetate is

generally considered

the most versatile and

inert salt for

downstream

applications.[3][4]

It is important to

ensure complete

removal of the

precipitation solution

before proceeding

with enzymatic

reactions.

Experimental Protocols
Reagent Preparation

Magnesium Acetate Stock Solution (2.5 M): Dissolve 53.63 g of magnesium acetate
tetrahydrate in a final volume of 100 mL of nuclease-free water. Filter sterilize the solution.
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Ethanol (100% and 70%): Use molecular biology grade, ice-cold 100% ethanol and prepare

a 70% (v/v) solution with nuclease-free water. Store at -20°C.

Nuclease-Free Water: For resuspension of the nucleic acid pellet.

TE Buffer (pH 8.0): 10 mM Tris-HCl, 1 mM EDTA. For resuspension and long-term storage of

DNA.

Protocol 1: DNA Precipitation with Magnesium
Acetate
This protocol is suitable for the precipitation of DNA from aqueous solutions, such as after

enzymatic reactions or extractions.

Materials:

DNA sample in aqueous solution

2.5 M Magnesium Acetate

Ice-cold 100% ethanol

Ice-cold 70% ethanol

Nuclease-free water or TE buffer

Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

Measure the volume of the DNA sample.

Add 1/10th volume of 2.5 M magnesium acetate to the DNA sample. Mix gently by flicking

the tube.
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Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix. A white

precipitate of DNA may become visible.

Incubate the mixture at -20°C for at least 30-60 minutes to allow the DNA to precipitate. For

very low concentrations of DNA, incubation can be extended overnight.

Centrifuge the sample at 12,000 - 14,000 x g for 15-30 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant without disturbing the pellet. The pellet may be transparent

and difficult to see.

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.

Centrifuge at 12,000 - 14,000 x g for 5 minutes at 4°C.

Carefully decant the 70% ethanol. Remove any remaining droplets with a fine pipette tip.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make

resuspension difficult.

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: RNA Precipitation with Magnesium
Acetate
This protocol is designed for the precipitation of RNA. It is crucial to maintain an RNase-free

environment throughout the procedure.

Materials:

RNA sample in aqueous solution

2.5 M Magnesium Acetate

Ice-cold 100% ethanol

Ice-cold 70% ethanol
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Nuclease-free water

Microcentrifuge

Pipettes and nuclease-free, barrier tips

Procedure:

Measure the volume of the RNA sample in an RNase-free microcentrifuge tube.

Add 1/10th volume of 2.5 M magnesium acetate. Mix gently.

Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix by inverting the tube.

Incubate at -20°C for at least 1 hour. For smaller RNA fragments or low concentrations,

extend the incubation time.

Centrifuge at 12,000 - 14,000 x g for 30 minutes at 4°C to pellet the RNA.

Carefully remove the supernatant.

Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.

Centrifuge at 12,000 - 14,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol wash.

Briefly air-dry the pellet for 5-10 minutes.

Resuspend the RNA in an appropriate volume of nuclease-free water.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b085918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Nucleic Acid Precipitation

Precipitation Steps
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Caption: Experimental workflow for DNA and RNA precipitation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b085918?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Mg²⁺ Mediated Precipitation

Initial State in Aqueous Solution
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(Negatively Charged Backbone)
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Caption: Mechanism of nucleic acid precipitation by magnesium ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for DNA and RNA
Precipitation with Magnesium Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085918#protocol-for-dna-and-rna-precipitation-with-
magnesium-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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